![molecular formula C17H12ClNO3 B5812548 2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B5812548.png)
2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone, also known as CMA3, is a fluorescent dye used in scientific research. It is commonly used to stain DNA and identify chromosomal abnormalities. CMA3 is a synthetic compound that is derived from naphthoquinone.
Mechanism of Action
2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone binds specifically to regions of DNA that are rich in GC content. This binding results in fluorescence, which can be detected using a fluorescent microscope. The fluorescence intensity is proportional to the amount of GC-rich DNA present in the sample.
Biochemical and Physiological Effects:
2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone staining has no known biochemical or physiological effects on the cells being studied. It is a non-toxic dye that is easily washed out of cells.
Advantages and Limitations for Lab Experiments
2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone staining is a quick and easy method for identifying GC-rich regions of DNA. It is a non-invasive technique that does not require the use of radioactive or mutagenic agents. However, 2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone staining is not suitable for all types of chromosomal abnormalities and may not detect certain types of structural rearrangements.
Future Directions
1. Development of new fluorescent dyes that can stain specific regions of DNA with higher specificity and sensitivity.
2. Investigation of the use of 2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone staining in the diagnosis of cancer and other genetic disorders.
3. Development of new techniques for analyzing 2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone-stained chromosomes, such as high-resolution microscopy and image analysis software.
4. Investigation of the role of GC-rich regions of DNA in gene expression and regulation.
5. Development of 2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone-based assays for high-throughput screening of compounds that affect DNA structure and function.
Synthesis Methods
2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone is synthesized through a multi-step process involving the reaction of 3-aminophenol with 2-chloro-1,4-naphthoquinone. The resulting compound is then treated with methanol to form 2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone.
Scientific Research Applications
2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone is widely used in cytogenetics research to identify chromosomal abnormalities. It is particularly useful in identifying regions of the chromosome that are rich in guanine-cytosine (GC) content. 2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone staining is also employed in the diagnosis of various genetic disorders.
properties
IUPAC Name |
2-chloro-3-(3-methoxyanilino)naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-11-6-4-5-10(9-11)19-15-14(18)16(20)12-7-2-3-8-13(12)17(15)21/h2-9,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBVBLZNAGCFNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3-methoxyanilino)naphthalene-1,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.